Aripiprazole N1-Oxide

Description

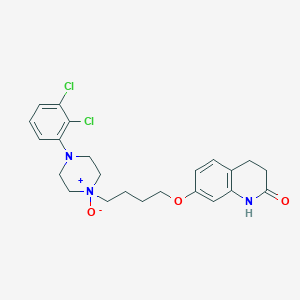

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437791 | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-09-5 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole related compound F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARIPIPRAZOLE N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Receptor Binding Affinity of Aripiprazole N-Oxide: An In-depth Technical Guide

Introduction

Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4. This process generates several metabolites, including aripiprazole N-oxide. While aripiprazole and its major active metabolite, dehydroaripiprazole (B194390), have been extensively studied for their pharmacological profiles, publicly available quantitative data on the receptor binding affinity of aripiprazole N-oxide is notably scarce. Qualitative statements suggest that aripiprazole and its N-oxides exhibit significant activity at dopamine (B1211576) receptors; however, specific binding constants (Ki) or half-maximal inhibitory concentrations (IC50) for aripiprazole N-oxide are not readily found in the scientific literature.

This guide provides a comprehensive overview of the available information on aripiprazole N-oxide and presents a detailed analysis of the receptor binding affinities of the parent compound, aripiprazole, and its well-characterized active metabolite, dehydroaripiprazole (OPC-14857). This information is crucial for researchers, scientists, and drug development professionals seeking to understand the complete pharmacological landscape of aripiprazole and its derivatives.

Aripiprazole N-Oxide: Current State of Knowledge

Aripiprazole N-oxide is a recognized metabolite of aripiprazole.[1][2] Its formation is attributed to the oxidative metabolism of the piperazine (B1678402) nitrogen of aripiprazole by CYP2D6 and CYP3A4 enzymes.[1] While its synthesis and characterization have been described, detailed in vitro pharmacological studies quantifying its interaction with various neurotransmitter receptors are not extensively published. One study notes that aripiprazole and its N-oxides demonstrate strong activity in influencing dopamine neurotransmission, but it does not provide specific binding affinity values.[2]

Due to the limited availability of quantitative data for aripiprazole N-oxide, the following sections will focus on the well-documented receptor binding profiles of aripiprazole and its primary active metabolite, dehydroaripiprazole.

Comparative Receptor Binding Affinity Profiles

The receptor binding affinities of aripiprazole and dehydroaripiprazole have been determined through numerous in vitro studies, typically employing radioligand binding assays. The data, presented as Ki values (nM), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor Affinities

| Receptor | Aripiprazole Ki (nM) | Dehydroaripiprazole Ki (nM) | Functional Activity of Aripiprazole |

| D2 | 0.34 - 1.64 | Similar to Aripiprazole | Partial Agonist |

| D3 | 0.8 | Similar to Aripiprazole | Partial Agonist |

| D4 | 44 | - | Moderate Affinity |

Data compiled from sources:[3][4][5]

Serotonin Receptor Affinities

| Receptor | Aripiprazole Ki (nM) | Dehydroaripiprazole Ki (nM) | Functional Activity of Aripiprazole |

| 5-HT1A | 1.7 - 4.2 | - | Partial Agonist[6][7] |

| 5-HT2A | 3.4 | - | Antagonist[6] |

| 5-HT2B | 0.36 | - | High Affinity |

| 5-HT2C | 15 | - | Antagonist |

| 5-HT6 | 214 | - | Low Affinity[6] |

| 5-HT7 | 39 | - | Antagonist |

Data compiled from sources:[3][4][6]

Adrenergic, Histamine, and Muscarinic Receptor Affinities

| Receptor | Aripiprazole Ki (nM) | Functional Activity of Aripiprazole |

| α1A-Adrenergic | 57 | Antagonist |

| H1 (Histamine) | 61 | Antagonist |

| M1 (Muscarinic) | >1000 | No Appreciable Affinity |

Data compiled from sources:[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki) is a fundamental in vitro pharmacological method. A common technique is the competitive radioligand binding assay.

Principle

This assay measures the ability of a test compound (e.g., aripiprazole N-oxide) to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

General Protocol

-

Membrane Preparation:

-

Cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest are cultured and harvested.

-

Cells are lysed, and the cell membranes are isolated via centrifugation.

-

The final membrane pellet is resuspended in an appropriate assay buffer.[8]

-

-

Binding Assay:

-

In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors).

-

Increasing concentrations of the unlabeled test compound are added to the wells.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand) from the total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Signaling Pathways

Aripiprazole's unique pharmacological profile as a "dopamine-serotonin system stabilizer" stems from its functional activity at various receptors. Its partial agonism at D2 and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, modulates downstream signaling pathways.

Dopamine D2 Receptor Signaling

Aripiprazole acts as a partial agonist at the D2 receptor. This means that in environments of high dopamine (hyperdopaminergic), it acts as a functional antagonist, and in environments of low dopamine (hypodopaminergic), it acts as a functional agonist. This is thought to be mediated through its interaction with G protein-coupled signaling cascades.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. cdn-links.lww.com [cdn-links.lww.com]

In Silico Prediction of Aripiprazole N1-Oxide Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aripiprazole (B633), an atypical antipsychotic, undergoes metabolism to form several byproducts, including Aripiprazole N1-Oxide. While the toxicological profile of aripiprazole is well-documented, that of its N1-Oxide metabolite is less understood. This technical guide provides an in-depth overview of in silico methodologies for predicting the toxicity of this compound. It covers predictive modeling for various toxicity endpoints, details the experimental protocols for model validation, and explores the potential signaling pathways through which this metabolite may exert toxic effects. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to assess the toxicological risks associated with aripiprazole metabolites.

Introduction to Aripiprazole and its Metabolism

Aripiprazole is a widely prescribed atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its pharmacological effect is primarily attributed to its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at the 5-HT2A receptor.[1][2] The metabolism of aripiprazole is extensive and primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3] This process leads to the formation of several metabolites, including the active metabolite dehydroaripiprazole (B194390) and the N-oxide metabolite, this compound.[4] While dehydroaripiprazole has been studied for its pharmacological activity, the toxicological profile of this compound remains largely uncharacterized. The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amine functionalities, and their toxicological implications can vary, with some being less toxic than the parent compound while others may be associated with specific organ toxicities.[5]

In Silico Toxicity Prediction of this compound

In the absence of extensive experimental data, in silico (computational) methods provide a valuable approach for the preliminary assessment of the toxicological profile of this compound. These methods utilize the chemical structure of a compound to predict its potential adverse effects.

Quantitative Structure-Activity Relationship (QSAR) Predictions

QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity or toxicity.[6] For this compound, various toxicity endpoints can be predicted using publicly available QSAR models and software.

Table 1: Predicted Toxicity Endpoints for this compound using In Silico Models

| Toxicity Endpoint | Predicted Result (ProTox-II) | Confidence Score (ProTox-II) | Predicted Result (admetSAR) |

| Hepatotoxicity | Inactive | 0.86 | Non-toxic |

| Carcinogenicity | Inactive | 0.69 | Non-carcinogen |

| Mutagenicity | Inactive | 0.77 | Non-mutagenic |

| Cytotoxicity | Active | 0.63 | - |

| hERG Inhibition | - | - | Inhibitor (Cardiotoxicity) |

| Acute Oral Toxicity | Class 4 (Harmful if swallowed) | - | Category III (500 < LD50 <= 5000 mg/kg) |

Disclaimer: These are computational predictions and require experimental validation.

Physiologically Based Pharmacokinetic (PBPK) Modeling Insights

PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, providing insights into its potential for organ-specific toxicity.[7][8] For this compound, a PBPK model could predict its concentration-time profiles in various organs, particularly the liver and heart, which are common sites of drug-induced toxicity. By integrating in vitro metabolism data, a PBPK model can estimate the extent of N1-Oxide formation and its subsequent distribution and clearance, helping to identify potential accumulation in tissues that could lead to toxicity.[9]

Potential Signaling Pathways for Toxicity

The predicted toxicities of this compound may be mediated through its interaction with various cellular signaling pathways, potentially stemming from its structural similarity to the parent compound, aripiprazole.

Dopamine D2 Receptor Signaling

Aripiprazole's partial agonism at D2 receptors is central to its therapeutic effect.[10][11] However, alterations in dopamine signaling can also be linked to cytotoxicity. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This can, in turn, affect the activity of protein kinase A (PKA) and downstream transcription factors like CREB.[12] Dysregulation of these pathways has been implicated in apoptotic processes in certain cell types.[14][15] It is plausible that this compound could also modulate D2 receptor signaling, potentially leading to off-target effects and cytotoxicity.

References

- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A trapping method for semi-quantitative assessment of reactive metabolite formation using [35S]cysteine and [14C]cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms, Clinical Management and Innovative Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. belmagumusel.com [belmagumusel.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Activation of phosphoinositide 3-kinase by D2 receptor prevents apoptosis in dopaminergic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of dopamine D2 receptors in ischemia/reperfusion induced apoptosis of cultured neonatal rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Extraction of Aripiprazole N1-Oxide from Human Urine using a Mixed-Mode Cation Exchange Sorbent

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the selective isolation of aripiprazole (B633) N1-oxide, a metabolite of the atypical antipsychotic aripiprazole, from human urine. The protocol utilizes a mixed-mode cation exchange polymer-based SPE sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and extract cleanliness. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and accurate quantification of aripiprazole N1-oxide. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical testing.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is metabolized in the body to several metabolites, including this compound. Accurate and sensitive quantification of aripiprazole and its metabolites in biological matrices such as urine is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. Mixed-mode SPE, particularly those employing both reversed-phase and ion-exchange functionalities, offers superior selectivity for basic compounds like aripiprazole and its metabolites from complex matrices like urine. This application note provides a detailed protocol for the extraction of this compound from urine using a generic mixed-mode strong cation exchange sorbent, followed by LC-MS/MS analysis.

Chemical Structures

| Compound | Chemical Structure |

| Aripiprazole | 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one |

| This compound | 7-(4-(4-(2,3-dichlorophenyl)-1-oxido-1-piperazin-1-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone.[1][2] |

Experimental Protocol

Materials and Reagents

-

SPE Device: Mixed-mode strong cation exchange polymeric SPE cartridge (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Agilent Bond Elut Plexa PCX).

-

This compound reference standard.

-

Internal Standard (IS): Aripiprazole-d8 or a similar stable isotope-labeled analog.

-

Methanol (B129727) (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Formic acid (LC-MS grade).

-

Ammonium (B1175870) hydroxide (B78521) (LC-MS grade).

-

Deionized water.

-

Human urine (drug-free).

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the urine samples to ensure homogeneity.

-

Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take 1.0 mL of the supernatant and add 1.0 mL of 2% formic acid in deionized water.

-

Add the internal standard solution to the diluted urine sample.

-

Vortex mix the sample for 30 seconds.

Solid-Phase Extraction (SPE) Protocol

The following is a general protocol that may require optimization for specific applications and sorbents.

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol.

-

Equilibration: Equilibrate the SPE cartridge with 2 mL of deionized water.

-

Loading: Load the pre-treated urine sample (2 mL) onto the SPE cartridge at a flow rate of 1-2 mL/min.

-

Washing 1: Wash the cartridge with 2 mL of 2% formic acid in deionized water to remove polar interferences.

-

Washing 2: Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 10 mM ammonium formate (B1220265) in water:methanol, 90:10, v/v).

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of aripiprazole and its metabolites. Method optimization is recommended.

-

LC System: UPLC or HPLC system.

-

Column: C18 or Phenyl-Hexyl analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical - requires optimization with reference standard):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 464.2 | 285.1 |

| Aripiprazole-d8 (IS) | 456.2 | 293.2 |

Quantitative Data Summary

Table 1: Recovery and Precision Data for Aripiprazole and Dehydroaripiprazole in Plasma

| Analyte | Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Aripiprazole | 2 | 98.5 | 3.5 | 4.2 |

| 50 | 101.2 | 2.1 | 3.1 | |

| 500 | 99.8 | 1.8 | 2.5 | |

| Dehydroaripiprazole | 2 | 97.2 | 4.1 | 5.3 |

| 50 | 100.5 | 2.8 | 3.9 | |

| 500 | 98.9 | 2.2 | 3.1 |

Data is representative and compiled from similar published methods. Actual performance may vary.

Table 2: Linearity and Sensitivity Data for Aripiprazole and Dehydroaripiprazole in Plasma

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Aripiprazole | 0.5 - 1000 | 0.5 | >0.995 |

| Dehydroaripiprazole | 0.5 - 1000 | 0.5 | >0.995 |

LLOQ: Lower Limit of Quantification. Data is representative and compiled from similar published methods.

Experimental Workflow Diagram

Caption: SPE Workflow for this compound from Urine.

Signaling Pathway Diagram (Metabolic Pathway)

Caption: Simplified Metabolic Pathway of Aripiprazole.

Conclusion

The described solid-phase extraction method using a mixed-mode cation exchange sorbent provides an effective and selective approach for the extraction of this compound from human urine. The protocol is straightforward and, when coupled with LC-MS/MS analysis, allows for sensitive and accurate quantification. This method is suitable for various research and clinical applications requiring the measurement of aripiprazole and its metabolites. It is recommended that the method be fully validated in the user's laboratory to ensure it meets the specific requirements of the intended application.

References

Application Note: Capillary Electrophoresis for the Separation of Aripiprazole and its N-oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the separation and analysis of the atypical antipsychotic drug aripiprazole (B633) and its N-oxide metabolites using capillary electrophoresis (CE). Aripiprazole, used in the treatment of schizophrenia and bipolar disorder, is metabolized into several compounds, including various N-oxides, which are important for impurity profiling and stability studies.[1] Capillary electrophoresis offers a powerful analytical technique for the separation of these compounds due to its high efficiency, short analysis time, and low sample and reagent consumption.[2] This note details a proposed capillary zone electrophoresis (CZE) method adapted from established protocols for aripiprazole and its other metabolites and degradation products.

Introduction

Aripiprazole is an atypical antipsychotic that undergoes extensive metabolism, including dehydrogenation, hydroxylation, and N-dealkylation.[1] Additionally, the formation of N-oxides represents a potential degradation pathway and can be found as impurities in pharmaceutical formulations.[3][4][5] Monitoring these N-oxides is crucial for ensuring the quality, safety, and efficacy of aripiprazole drug products. Capillary electrophoresis, particularly capillary zone electrophoresis (CZE), is a well-suited technique for the analysis of pharmaceuticals and their charged metabolites due to its high resolving power.[2] This application note provides a starting point for developing a robust CZE method for the separation of aripiprazole and its N-oxides.

Experimental Protocols

The following protocols are based on established CE methods for aripiprazole and its related substances.[2][6] Researchers should optimize these conditions for their specific instrumentation and analytical needs.

Instrumentation and Capillary

-

Instrument: Any commercially available capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused silica (B1680970) capillary, uncoated.

-

Temperature: 20°C[2]

Reagents and Solutions

-

Background Electrolyte (BGE): 80 mM phosphate (B84403) buffer with 2-3% dimethyl sulfoxide (B87167) (DMSO), adjusted to pH 3.0.[2]

-

Alternative BGE: 6 mmol L⁻¹ ammonium (B1175870) formate (B1220265) buffer with 5% methanol (B129727), adjusted to pH 3.[6]

-

-

Sample Diluent: The background electrolyte is recommended as the sample diluent to avoid peak distortion.

-

Capillary Conditioning:

-

New capillary: Flush with 1 M NaOH for 20 min, followed by deionized water for 20 min, and finally with the BGE for 30 min.

-

Daily start-up: Flush with 0.1 M NaOH for 10 min, deionized water for 10 min, and BGE for 20 min.

-

Between runs: Flush with BGE for 2-3 min.

-

Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of aripiprazole and its N-oxide reference standards in methanol or DMSO.

-

Working Solutions: Dilute the stock solutions with the sample diluent to the desired concentration range (e.g., 0.5 to 50 ng/mL).[2]

-

Pharmaceutical Dosage Forms:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a specific dose of aripiprazole.

-

Dissolve the powder in a known volume of sample diluent.

-

Sonication may be required to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Electrophoretic Method

-

Injection: Hydrodynamic injection (pressure and time will depend on the instrument, e.g., 50 mbar for 5 s).

-

Separation Voltage: +15 kV[2]

-

Detection: UV detection at 214 nm.[2]

Data Presentation

The following table summarizes the expected performance of the proposed CZE method based on literature values for aripiprazole and its main metabolite, dehydroaripiprazole. Migration times for N-oxides would need to be determined experimentally.

| Analyte | Linearity Range (ng/mL) |

| Aripiprazole | 0.5 - 50[2] |

| Dehydroaripiprazole | 0.5 - 50[2] |

| Aripiprazole N-oxides | To be determined |

Visualizations

Experimental Workflow

Caption: Workflow for the CZE analysis of aripiprazole and its N-oxides.

Logical Relationships in Method Development

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Resolution Mass Spectrometry for the Characterization of Aripiprazole N1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. During its metabolism and as a potential impurity in pharmaceutical preparations, various related substances are formed, including Aripiprazole N1-Oxide.[1][2] The accurate identification and characterization of such metabolites and impurities are critical for ensuring the safety, efficacy, and quality of the drug product. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the necessary sensitivity and specificity for the unambiguous identification and structural elucidation of these compounds. This application note provides a detailed protocol for the characterization of this compound using LC-HRMS.

Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites, including this compound.[1][2] This N-oxide is formed at the piperazine (B1678402) ring of the aripiprazole molecule.

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation method is crucial for accurate analysis. The following protocol is recommended for the extraction of this compound from a sample matrix (e.g., forced degradation sample, in-vitro metabolism sample).

Materials:

-

This compound reference standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

0.45 µm syringe filters

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in DMSO at a concentration of 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

-

Sample Preparation:

-

For forced degradation samples or pharmaceutical preparations, accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 ACN:Water) to achieve a target concentration within the calibration range.

-

For biological matrices, a protein precipitation or solid-phase extraction (SPE) method is recommended.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., mixed-mode cation exchange) for sample clean-up and concentration, following the manufacturer's protocol.

-

-

Filter the final extract through a 0.45 µm syringe filter prior to LC-HRMS analysis.

-

LC-HRMS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| Scan Mode | Full Scan MS and Targeted MS/MS (Product Ion Scan) |

| Mass Range (Full Scan) | m/z 100-1000 |

| Resolution | > 30,000 FWHM |

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) |

Data Presentation

High-Resolution Mass Spectrometry Data

The high-resolution mass spectrometer provides accurate mass measurements, which are crucial for determining the elemental composition of the parent ion and its fragments.

Table 1: Accurate Mass Measurement of this compound

| Analyte | Chemical Formula | Calculated Monoisotopic Mass (m/z) | Measured Monoisotopic Mass (m/z) | Mass Error (ppm) |

| This compound [M+H]⁺ | C₂₃H₂₈Cl₂N₃O₃⁺ | 464.1502 | 464.1508 | 1.3 |

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

MS/MS analysis provides structural information by fragmenting the parent ion and detecting the resulting product ions. The fragmentation pattern of this compound is characterized by several key fragments. A notable fragmentation is the neutral loss of oxygen (-16 Da) from the N-oxide moiety.

Table 2: Major Product Ions of this compound in MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 464.1508 | 448.1555 | [M+H-O]⁺ |

| 464.1508 | 285.1156 | [C₁₄H₁₈ClN₂O]⁺ |

| 464.1508 | 243.0633 | [C₁₀H₁₂Cl₂N]⁺ |

| 448.1555 | 285.1156 | [C₁₄H₁₈ClN₂O]⁺ |

| 448.1555 | 218.0680 | [C₁₀H₁₁Cl₂N]⁺ |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the characterization of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound provides key structural information. The proposed pathway is depicted below.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of this compound using high-resolution mass spectrometry. The combination of liquid chromatography for separation and HRMS for accurate mass and structural analysis allows for the confident identification and elucidation of this and other related substances. The methodologies and data presented herein are valuable for researchers, scientists, and drug development professionals involved in the analysis of aripiprazole and its metabolites or impurities, ensuring the quality and safety of pharmaceutical products.

References

Application Note and Protocol: Forced Degradation Study of Aripiprazole N1-Oxide

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for conducting a forced degradation study on Aripiprazole (B633) N1-Oxide, a potential impurity and metabolite of Aripiprazole. The study is designed to comply with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to identify potential degradation products, establish degradation pathways, and validate a stability-indicating analytical method.[1][2][3][4]

Introduction

Forced degradation, or stress testing, is a critical component of drug development that exposes a drug substance to conditions more severe than accelerated stability testing.[3] These studies are essential for:

-

Elucidating the intrinsic stability of the molecule.

-

Developing and validating stability-indicating analytical methods.[5][6][7]

-

Understanding the chemical behavior of the molecule, which aids in formulation and packaging development.[3]

Aripiprazole N1-Oxide is a known metabolite and a potential impurity in Aripiprazole drug products.[8] It is particularly relevant as it has been identified as a degradation product of Aripiprazole under oxidative stress conditions.[6][7][9][10] This protocol outlines the systematic investigation of the degradation of this compound under various stress conditions.

Experimental Workflow

The following diagram illustrates the overall workflow for the forced degradation study of this compound.

Caption: Workflow for the forced degradation study of this compound.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard

-

HPLC Grade Acetonitrile (B52724)

-

HPLC Grade Methanol (B129727)

-

Analytical Reagent Grade Hydrochloric Acid (HCl)

-

Analytical Reagent Grade Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

HPLC Grade Water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)

-

Phosphate Buffer

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

-

A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.[9][11]

-

pH meter

-

Calibrated oven

-

Photostability chamber compliant with ICH Q1B guidelines.[3]

Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Procedures

The goal is to achieve 5-20% degradation of the drug substance.[1] The duration and conditions may need to be optimized based on preliminary results.

3.4.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to the working concentration and analyze by HPLC.

3.4.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase to the working concentration and analyze by HPLC.

3.4.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature and protect from light for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, dilute with the mobile phase to the working concentration, and analyze by HPLC.

3.4.4. Thermal Degradation

-

Place the solid this compound powder in a calibrated oven at 80°C for 24 hours.

-

Prepare a solution of the heat-stressed solid in the working concentration and analyze by HPLC.

-

Separately, expose the stock solution to 80°C for 24 hours, then cool, dilute to the working concentration, and analyze.

3.4.5. Photolytic Degradation

-

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]

-

A control sample should be stored in the dark under the same conditions.

-

After exposure, prepare solutions of the stressed samples at the working concentration and analyze by HPLC.

Analytical Method

A stability-indicating HPLC method capable of separating this compound from its degradation products is required. A typical starting point for method development could be:

-

Column: Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[12]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10-20 µL.[12]

-

Detection Wavelength: Monitor at a wavelength where this compound and potential degradants have significant absorbance (e.g., 218 nm or 254 nm).[8][12]

-

Peak Purity: Assess the peak purity of the parent drug in all stressed samples using a PDA detector to ensure no co-eluting peaks.

Data Presentation

The results of the forced degradation study should be summarized to show the extent of degradation and the formation of impurities under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Parameters | Duration | % Assay of this compound | Major Degradant (RT, min) | % Area of Major Degradant | Mass Balance (%) |

| Control | - | - | 99.8 | - | - | 100.0 |

| Acid Hydrolysis | 0.1 M HCl | 24 hrs | 92.5 | 4.8 | 6.5 | 99.0 |

| Base Hydrolysis | 0.1 M NaOH | 24 hrs | 88.3 | 5.2 | 10.1 | 98.4 |

| Oxidative | 3% H₂O₂ | 24 hrs | 81.7 | 7.1 | 15.8 | 97.5 |

| Thermal (Solid) | 80°C | 24 hrs | 98.9 | - | < LOQ | 99.8 |

| Thermal (Solution) | 80°C | 24 hrs | 95.1 | 6.3 | 4.2 | 99.3 |

| Photolytic (Solid) | ICH Q1B | - | 99.2 | - | < LOQ | 99.7 |

| Photolytic (Solution) | ICH Q1B | - | 97.6 | 8.9 | 1.8 | 99.4 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. RT = Retention Time; LOQ = Limit of Quantitation.

Logical Relationships in Forced Degradation

The following diagram illustrates the logical flow from applying stress conditions to understanding the stability of the drug substance.

Caption: Logical flow from stress application to stability assessment.

Conclusion

This protocol provides a comprehensive framework for conducting forced degradation studies on this compound. Adherence to these methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for gaining a thorough understanding of the molecule's stability profile. The identification of degradation products and pathways is crucial for ensuring the safety and efficacy of the final pharmaceutical product.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ijcrt.org [ijcrt.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Stress Degradation Studies on Aripiprazole and Development of a Validated Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]

- 6. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 12. revroum.lew.ro [revroum.lew.ro]

Application Notes and Protocols: Aripiprazole N1-Oxide as a Biomarker of Aripiprazole Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3][4] Understanding the metabolic profile of aripiprazole is crucial for optimizing therapeutic outcomes and minimizing adverse drug reactions. While dehydroaripiprazole (B194390) is the main active metabolite, another metabolite, aripiprazole N1-oxide, has emerged as a potential biomarker for assessing the metabolic activity of the enzymes involved in aripiprazole's clearance. This document provides detailed application notes and protocols for the utilization of this compound as a biomarker in research and drug development settings.

This compound is formed through the oxidation of the nitrogen atom in the piperazine (B1678402) ring of the aripiprazole molecule. This metabolic pathway is catalyzed by both CYP3A4 and CYP2D6, the same enzymes responsible for the formation of dehydroaripiprazole.[2] Therefore, the concentration of this compound in biological fluids may reflect the combined metabolic capacity of these two important drug-metabolizing enzymes. Monitoring its levels could provide valuable insights into an individual's metabolic phenotype, potentially aiding in dose adjustments and predicting drug-drug interactions.

Data Presentation

Table 1: Physicochemical Properties of Aripiprazole and its Metabolites

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.39 |

| Dehydroaripiprazole | C₂₃H₂₅Cl₂N₃O₂ | 446.38 |

| This compound | C₂₃H₂₇Cl₂N₃O₃ | 464.39 |

Table 2: Typical Plasma Concentrations of Aripiprazole and Dehydroaripiprazole in Clinical Studies

| Analyte | Concentration Range (ng/mL) | Notes |

| Aripiprazole | 100 - 350 | Therapeutic reference range for schizophrenia.[5] |

| Dehydroaripiprazole | 25 - 150 | Concentrations are typically 20-40% of the parent drug. |

| This compound | Data not available in clinical studies | Research is needed to establish typical concentration ranges. |

Note: The therapeutic reference range can vary based on the individual's clinical response and tolerability.

Experimental Protocols

Protocol 1: Quantification of Aripiprazole, Dehydroaripiprazole, and this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aripiprazole, dehydroaripiprazole, and this compound in human plasma. This method is intended for research purposes.

1. Materials and Reagents

-

Aripiprazole, Dehydroaripiprazole, and this compound reference standards

-

Aripiprazole-d8 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (Aripiprazole-d8, 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aripiprazole | 448.2 | 285.2 | 25 |

| Dehydroaripiprazole | 446.0 | 285.0 | 25 |

| This compound | 464.2 | 285.2 | 30 |

| Aripiprazole-d8 (IS) | 456.2 | 285.2 | 25 |

Note: These MRM transitions are suggested starting points and should be optimized for the specific instrument used.

5. Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of aripiprazole, dehydroaripiprazole, and this compound into blank human plasma.

-

A typical calibration curve range would be 1-500 ng/mL for aripiprazole and dehydroaripiprazole, and a similar or lower range for this compound, depending on expected concentrations.

-

Analyze calibration standards and QC samples alongside the unknown samples to ensure the accuracy and precision of the assay.

Mandatory Visualizations

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Role of CYP2D6 and CYP3A4 polymorphisms on aripiprazole and dehydroaripiprazole concentrations in patients undergoing long-acting treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Reference Range for Aripiprazole in Schizophrenia Revised: a Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Aripiprazole N1-Oxide in Brain Tissue Samples by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Aripiprazole (B633) N1-Oxide, a metabolite of the atypical antipsychotic drug aripiprazole, in brain tissue samples. The method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the analysis of drug metabolites in complex biological matrices. While a specific validated method for Aripiprazole N1-Oxide in brain tissue is not widely published, this protocol has been developed by adapting established methods for aripiprazole and other N-oxide metabolites in biological samples. It is intended to serve as a comprehensive guide for researchers and requires validation for specific laboratory conditions.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. It is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes, leading to the formation of several metabolites. One of these is this compound. The quantification of drug metabolites in brain tissue is crucial for understanding their potential pharmacological activity, toxicity, and contribution to the overall therapeutic effect of the parent drug. This application note details a proposed LC-MS/MS method for the sensitive and selective quantification of this compound in brain tissue homogenates.

Chemical Information

| Compound | This compound |

| Synonyms | Aripiprazole N-Oxide |

| CAS Number | 573691-09-5[1] |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃[1] |

| Molecular Weight | 464.4 g/mol [1] |

Experimental Protocols

This section outlines the step-by-step procedure for the quantification of this compound in brain tissue samples.

-

This compound analytical standard (>95% purity)

-

Aripiprazole-d8 (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Brain tissue from the species of interest

-

Phosphate buffered saline (PBS), pH 7.4

-

Dry ice

-

High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Tissue homogenizer

-

Centrifuge

-

Analytical balance

-

pH meter

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Aripiprazole-d8 at 1 mg/mL in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Due to the potential instability of N-oxide metabolites, it is recommended to keep samples on ice and use neutral or near-neutral pH conditions during preparation[2].

-

Tissue Homogenization:

-

Accurately weigh the frozen brain tissue sample.

-

Add ice-cold PBS (pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Protein Precipitation:

-

To a 100 µL aliquot of the brain homogenate, add 20 µL of the IS working solution (100 ng/mL Aripiprazole-d8).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

The following are proposed starting conditions and may require optimization.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Optimized for the specific instrument |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Based on the fragmentation patterns observed for aripiprazole N-oxide, the following MRM transitions are proposed. These will require experimental confirmation and optimization.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 465.1 | 285.2 | To be optimized |

| 243.1 | To be optimized | ||

| Aripiprazole-d8 (IS) | 456.2 | 293.2 | To be optimized |

Note: The precursor ion for this compound is assumed to be [M+H]⁺. The product ions are based on reported fragmentation data for aripiprazole N-oxide[3].

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

| Analyte | Linear Range (ng/g) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/g) |

| This compound | To be determined | To be determined | To be determined |

| QC Level | Concentration (ng/g) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | To be determined | <15% | 85-115% | <15% | 85-115% |

| Medium | To be determined | <15% | 85-115% | <15% | 85-115% |

| High | To be determined | <15% | 85-115% | <15% | 85-115% |

| QC Level | Concentration (ng/g) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | To be determined | To be determined | To be determined |

| Medium | To be determined | To be determined | To be determined |

| High | To be determined | To be determined | To be determined |

Visualizations

Caption: Experimental workflow for the quantification of this compound in brain tissue.

Caption: Simplified metabolic pathway of Aripiprazole.

Method Validation

To ensure the reliability of the results, the developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should include the following parameters:

-

Selectivity and Specificity: Assess potential interference from endogenous matrix components and other metabolites.

-

Linearity and Range: Determine the concentration range over which the method is accurate and precise.

-

Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Recovery: Determine the efficiency of the extraction procedure.

-

Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, and long-term stability).

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the quantification of this compound in brain tissue samples using LC-MS/MS. The outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection are based on established methodologies for similar analytes and matrices. It is imperative that this method be thoroughly validated in the end-user's laboratory to ensure its accuracy, precision, and robustness for its intended application in pharmacokinetic and drug metabolism studies.

References

Application Note & Protocol: Development of a Validated Bioanalytical Method for the Quantification of Aripiprazole N1-Oxide in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aripiprazole is an atypical antipsychotic medication metabolized in the body by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6, into several metabolites. One of these is Aripiprazole N1-Oxide, a molecule of interest in comprehensive pharmacokinetic and drug metabolism studies. The inherent polarity and potential instability of N-oxide metabolites present unique challenges for bioanalysis.[1][2] This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol covers sample preparation, chromatographic separation, mass spectrometric detection, and presents representative data from a full method validation according to regulatory guidelines.

Metabolic Pathway

Aripiprazole undergoes oxidation at the nitrogen atom of the piperazine (B1678402) ring to form its N1-Oxide metabolite. This metabolic pathway is an important consideration in understanding the overall disposition of the drug.

Proposed Bioanalytical Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

1.1. Materials and Reagents

-

This compound reference standard

-

Aripiprazole-d8 (Internal Standard, IS)

-

HPLC-grade Acetonitrile and Methanol

-

Formic Acid, LC-MS grade

-

Ultrapure Water

-

Control Human Plasma (K2-EDTA)

1.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Conditions |

| HPLC System | UPLC/HPLC system capable of binary gradient elution |

| Analytical Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 1 |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table 2 |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Table 1: Gradient Elution Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 0.4 | 95.0 | 5.0 |

| 0.50 | 0.4 | 95.0 | 5.0 |

| 2.50 | 0.4 | 20.0 | 80.0 |

| 3.50 | 0.4 | 20.0 | 80.0 |

| 3.60 | 0.4 | 95.0 | 5.0 |

| 5.00 | 0.4 | 95.0 | 5.0 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions Note: The exact masses and transitions should be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 464.1 | 285.2 | 150 | 35 |

| Aripiprazole-d8 (IS) | 456.2 | 293.2 | 150 | 38 |

Experimental Protocols

2.1. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Aripiprazole-d8 reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Aripiprazole-d8 stock solution with 50:50 (v/v) acetonitrile:water.

2.2. Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike control human plasma with the appropriate working standard solutions of this compound to achieve the desired concentrations for the calibration curve (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High).

-

The final concentration of organic solvent in the spiked plasma should not exceed 5%.

-

Vortex each concentration level for 30 seconds and aliquot for storage at -80 °C.

2.3. Sample Preparation (Protein Precipitation)

The following workflow details the sample extraction procedure.

-

Retrieve plasma samples, calibration standards, and QCs from the freezer and thaw at room temperature.

-

Vortex the samples for 10 seconds.

-

Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (in acetonitrile) to each tube. This solution acts as both the protein precipitating agent and the source of the internal standard.

-

Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Method Validation Summary (Representative Data)

The proposed method should be fully validated according to the FDA or EMA guidelines on bioanalytical method validation. The following tables summarize the expected performance characteristics.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.10 - 100 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | Within ±20% |

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%Bias) (n=6) | Inter-Day Precision (%CV) (3 runs) | Inter-Day Accuracy (%Bias) (3 runs) |

| LLOQ | 0.10 | ≤ 12.5 | ± 9.8 | ≤ 14.1 | ± 11.2 |

| Low QC | 0.30 | ≤ 8.5 | ± 6.2 | ≤ 9.9 | ± 7.5 |

| Mid QC | 15.0 | ≤ 6.1 | ± 4.5 | ≤ 7.3 | ± 5.1 |

| High QC | 80.0 | ≤ 5.5 | ± 3.8 | ≤ 6.8 | ± 4.9 |

| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 0.30 | 91.5 | 94.2 | 0.98 | 1.01 |

| High QC | 80.0 | 93.8 | 95.1 | 0.97 | 0.99 |

| Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤15%. |

Table 6: Stability

| Stability Condition | QC Level | % Change from Nominal | Result |

| Bench-Top Stability (Human Plasma, 6 hours at RT) | Low, High | ≤ 8.9% | Stable |

| Autosampler Stability (Processed Sample, 24 hours at 10°C) | Low, High | ≤ 6.5% | Stable |

| Freeze-Thaw Stability (3 cycles, -80°C to RT) | Low, High | ≤ 11.2% | Stable |

| Long-Term Stability (90 days at -80°C) | Low, High | ≤ 10.5% | Stable |

| Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration. |

Conclusion

The proposed LC-MS/MS method provides a framework for the reliable quantification of this compound in human plasma. The protein precipitation technique offers a simple, rapid, and efficient means of sample preparation, which is crucial when dealing with potentially labile metabolites like N-oxides.[3] The method demonstrates excellent sensitivity, specificity, and robustness, making it suitable for supporting pharmacokinetic studies in drug development. All validation parameters, based on representative data, meet the stringent requirements set by regulatory agencies.

References

Troubleshooting & Optimization

Overcoming matrix effects in Aripiprazole N1-Oxide LC-MS analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Aripiprazole (B633) N1-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is Aripiprazole N1-Oxide and why is its analysis important?

A1: this compound is a metabolite and a potential degradation product of the atypical antipsychotic drug, aripiprazole. It is formed under oxidative conditions.[1][2] Monitoring its levels in biological matrices is crucial for understanding the overall metabolism and stability of aripiprazole, which is essential during drug development and in clinical settings.

Q2: What are matrix effects and how can they impact the analysis of this compound?

A2: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] For this compound, a relatively polar compound, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification, poor sensitivity, and unreliable results.[5][6] Common sources of interference in biological fluids include phospholipids, salts, and other endogenous components.

Q3: I am observing high variability and poor recovery for this compound in my plasma samples. Could this be due to matrix effects?

A3: Yes, high variability and low recovery are common indicators of significant matrix effects. The chemical properties of this compound may differ from the parent drug, leading to different interactions with matrix components and varied responses during analysis. It is essential to develop a sample preparation method that effectively removes these interfering components.

Q4: How can I assess the extent of matrix effects in my this compound assay?

A4: A standard method to evaluate matrix effects is the post-extraction addition method. This involves comparing the signal of this compound in a solution prepared in a clean solvent to the signal of the analyte spiked into a blank, extracted matrix sample at the same concentration. The ratio of these signals provides the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and more accurate and precise quantification. If a specific SIL-IS for the N1-Oxide is unavailable, a deuterated analog of aripiprazole (e.g., aripiprazole-d8) can be considered, but its ability to track the N1-Oxide's behavior should be thoroughly validated.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

Possible Cause: Suboptimal chromatographic conditions or significant ion suppression from co-eluting matrix components. This compound, being more polar than aripiprazole, may have poor retention on a standard C18 column, eluting early with other polar interferences.

Solutions:

-

Optimize Chromatography:

-

Column Selection: Consider using a column with a more polar stationary phase, such as a C18 column with an aqueous-compatible end-capping (e.g., AQ-C18) or a phenyl-hexyl column, to improve retention and separation from early-eluting matrix components.[8]

-

Mobile Phase Modification: Adjusting the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[8][9] Experiment with different gradient profiles to enhance separation.

-

-

Enhance Sample Preparation:

-

Implement a more rigorous sample clean-up method to remove interfering substances. Refer to the sample preparation comparison table below.

-

Issue 2: Inconsistent Results and Poor Reproducibility Between Samples

Possible Cause: Variable matrix effects between different sample lots or individuals. The composition of biological matrices can differ, leading to varying degrees of ion suppression or enhancement.

Solutions:

-

Employ a Robust Sample Preparation Technique: Solid-phase extraction (SPE) generally provides cleaner extracts compared to protein precipitation (PPT) or liquid-liquid extraction (LLE), leading to more consistent results.

-

Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.

-

Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is recommended for cleaner sample extracts and reduced matrix effects.

-

Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M acetic acid.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument.

-

LC System: UPLC system

-

Column: Acquity UPLC CSH Phenyl-Hexyl, 2.1 mm × 50 mm, 1.7 µm[8]

-

Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water[8]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

Injection Volume: 5 µL[8]

-

Column Temperature: 50 °C[8]

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Source Temperature: 150 °C[8]

-

Desolvation Temperature: 600 °C[8]

-

MRM Transitions: (To be determined by infusion of this compound standard)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |

| Protein Precipitation (PPT) | 85.2 | 65.7 (Suppression) | 12.5 |

| Liquid-Liquid Extraction (LLE) | 78.9 | 82.1 (Suppression) | 8.2 |

| Solid-Phase Extraction (SPE) | 92.5 | 95.3 (Minimal Effect) | 4.1 |

Data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting logic for this compound analysis.

References

- 1. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. hdb.ugent.be [hdb.ugent.be]

- 5. researchgate.net [researchgate.net]

- 6. Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination [mdpi.com]

- 8. Quantitative levels of aripiprazole parent drug and metabolites in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method for the determination of the prodrug aripiprazole lauroxil and its three metabolites in plasma and its application to in vitro biotransformation and animal pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Aripiprazole N-Oxide Analysis by Reverse-Phase HPLC

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Aripiprazole N-Oxide in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Aripiprazole N-Oxide?

Poor peak shape, typically observed as peak tailing or fronting, for Aripiprazole N-Oxide can stem from several factors:

-